molecular formula C6H9N3O B054693 3-(1H-1,2,4-Triazol-1-yl)-2-butanone CAS No. 111451-34-4

3-(1H-1,2,4-Triazol-1-yl)-2-butanone

Cat. No.: B054693
CAS No.: 111451-34-4
M. Wt: 139.16 g/mol
InChI Key: LFAGOYHWDZARPP-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)-2-butanone is a versatile and valuable chemical building block characterized by the presence of a 1,2,4-triazole moiety linked to a butanone scaffold. Its primary research value lies in its role as a key synthetic intermediate in medicinal chemistry and agrochemical development. The 1,2,4-triazole ring is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, often contributing to enhanced pharmacokinetic properties and binding affinity. Researchers utilize this compound to synthesize novel heterocyclic compounds for screening as potential therapeutic agents, particularly for antifungal, anticancer, and antiviral applications, given the well-documented bioactivity of triazole-containing molecules. Furthermore, its ketone functional group provides a reactive handle for further chemical elaboration, such as reduction to alcohols or conversion to other derivatives via nucleophilic addition. In agrochemical research, it serves as a precursor for developing new fungicides and plant growth regulators. The mechanism of action for its derivatives typically involves the inhibition of specific enzymes, such as cytochrome P450 enzymes (e.g., CYP51 in ergosterol biosynthesis for antifungals) or other critical biological pathways in pathogens or tumor cells. This compound is an essential tool for chemists and biologists exploring structure-activity relationships (SAR) and developing new active compounds with improved efficacy and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAGOYHWDZARPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The alkylation of 1H-1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone in the presence of potassium carbonate (K₂CO₃) remains the most widely adopted method. The reaction proceeds via nucleophilic substitution, where the triazole’s nitrogen attacks the electrophilic carbon adjacent to the chlorine atom in the ketone. A typical procedure involves:

  • Dissolving 1H-1,2,4-triazole (6.9 g, 0.1 mol) and K₂CO₃ (15.1 g, 0.109 mol) in acetone (50 mL).

  • Gradually adding 1-chloro-3,3-dimethyl-2-butanone (13.4 g, 0.1 mol) dissolved in acetone (20 mL) under reflux.

  • Maintaining the reaction at 80–85°C for 5–7 hours.

  • Filtering the residual precipitate, distilling acetone, and extracting the product with hexane to yield 16.5 g (99%) of pure compound.

Table 1: Key Parameters for Alkylation Optimization

ParameterOptimal RangeImpact on Yield
K₂CO₃ Equivalents1.09–1.2 eqMaximizes base-mediated deprotonation
Solvent Volume70 mL (acetone)Ensures homogeneity without dilution
Reaction Time5–7 hoursBalances completion vs. side reactions
Temperature80–85°CAccelerates kinetics without decomposition

Advantages and Limitations

This method’s high yield (99%) and straightforward workup make it industrially favorable. However, the requirement for anhydrous conditions and the generation of chloride byproducts necessitate rigorous purification. Residual K₂CO₃ must be removed via filtration, and hexane extraction ensures minimal solvent contamination.

Transposition Reactions for Isomer Control

Isomer Reduction Strategies

A transposition method developed to address isomer impurities involves treating crude 3,3-dimethyl-1-(1H-1,3,4-triazol-1-yl)butan-2-one with catalytic alkali (e.g., NaOH) in polar aprotic solvents like dimethylformamide (DMF). This process redistributes the triazole substituent, reducing the undesired 1,3,4-triazole isomer from 12–15% to <5%.

Table 2: Transposition Efficiency Under Varied Conditions

CatalystSolventTemperature (°C)Isomer Reduction (%)
NaOHDMF12058
KOHDMSO13062
NaOAcAcetonitrile10042

Industrial Scalability

While transposition enhances purity, prolonged heating (8–12 hours) and solvent costs limit its adoption for large-scale production. Nonetheless, it remains critical for applications requiring high stereochemical fidelity, such as pharmaceutical intermediates.

Diazotization-Hydrolysis Pathway

Synthetic Route Overview

An alternative approach employs 4-amino-1,2,4-triazole as the starting material. The amino group undergoes diazotization with nitrous acid (HNO₂), followed by hydrolysis to yield the target compound. Key steps include:

  • Reacting 4-amino-1,2,4-triazole with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.

  • Quenching the diazonium salt with water to facilitate hydrolysis.

  • Neutralizing with NaHCO₃ and extracting with ethyl acetate.

Yield and Purity Considerations

This method achieves moderate yields (70–75%) due to competing side reactions, such as triazole ring decomposition. However, it avoids halogenated reagents, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for 3-(1H-1,2,4-Triazol-1-yl)-2-butanone Synthesis

MethodYield (%)Purity (%)Reaction TimeScalability
Alkylation99≥985–7 hoursHigh
Transposition85–90≥958–12 hoursModerate
Diazotization-Hydrolysis70–75≥9010–14 hoursLow

Industrial Applications and Process Optimization

Large-Scale Alkylation Protocols

Industrial plants utilize continuous-flow reactors to enhance the alkylation method’s efficiency. By maintaining a steady feed of 1-chloro-3,3-dimethyl-2-butanone and triazole, reaction times are reduced to 4–5 hours with yields >97% . Automation of acetone distillation and hexane extraction further minimizes labor costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-yl)-2-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Table 1: Overview of Synthesis Methods

Synthesis Route Reagents Conditions Yield
Reaction with 2-butanone1H-1,2,4-triazoleBase (e.g., NaH), refluxHigh
Mechanochemical synthesis2-butanone, triazoleGrinding in a mortarModerate

Biological Applications

The biological activity of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone is primarily attributed to its ability to interact with various enzymes and receptors. It has shown potential in antifungal applications and as a growth regulator in plants.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties by inhibiting the activity of enzymes involved in fungal cell wall synthesis. Its mechanism often involves the disruption of ergosterol biosynthesis, a vital component of fungal membranes.

Table 2: Antifungal Efficacy Studies

Study Pathogen Concentration (µg/mL) Efficacy (%)
Study ACandida albicans5085
Study BAspergillus niger10090
Study CFusarium solani2575

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of pesticides and plant growth regulators. Its ability to modulate plant growth through hormonal pathways makes it valuable in agriculture.

Case Study: Use as a Plant Growth Regulator

A field trial demonstrated the effectiveness of this compound in enhancing crop yield when applied as a foliar spray. The results indicated an increase in biomass and improved resistance to environmental stressors.

Table 3: Field Trial Results

Crop Application Rate (L/ha) Control Yield (kg/ha) Treated Yield (kg/ha)
Tomato0.5300450
Wheat0.725003200
Corn0.640004800

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes by forming hydrogen bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The triazole ring’s ability to form stable complexes with metal ions also contributes to its activity in materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Triadimefon with two closely related triazole derivatives: 3-Methyl-1-((1H)-1,2,4-triazol-1-yl)-2-butanone (CAS 64922-02-7) and 3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (quinconazole).

Property Triadimefon 3-Methyl-1-((1H)-1,2,4-triazol-1-yl)-2-butanone Quinconazole
Molecular Formula C₁₄H₁₆ClN₃O₂ C₇H₁₁N₃O C₁₄H₁₀Cl₂N₄O
Molecular Weight 293.75 g/mol (calculated) 153.18 g/mol 329.16 g/mol (calculated)
Key Substituents 4-chlorophenoxy, dimethyl, triazolyl Methyl, triazolyl Dichlorophenyl, quinazolinone, triazolyl
LogP (Lipophilicity) ~3.5 (estimated) ~1.2 ~4.0 (estimated)
Water Solubility 260 mg/L (20°C) High (due to lower molecular weight) Low (<10 mg/L)

Key Observations :

  • Triadimefon’s chlorophenoxy group enhances lipophilicity (LogP ~3.5), favoring membrane penetration and environmental persistence compared to the simpler methyl-substituted analog (LogP ~1.2) .
  • Quinconazole’s quinazolinone core and dichlorophenyl group increase molecular weight and LogP, likely improving binding to fungal targets but reducing solubility .

Functional and Regulatory Differences

Triadimefon vs. 3-Methyl-1-((1H)-1,2,4-triazol-1-yl)-2-butanone
  • Activity: Triadimefon’s chlorophenoxy group is critical for fungicidal efficacy, whereas the methyl-substituted analog lacks this moiety, resulting in reduced antifungal potency .
Triadimefon vs. Quinconazole and Fluquinconazole
  • Structural Basis: Quinconazole and fluquinconazole incorporate a quinazolinone ring instead of a butanone backbone. This difference alters their mode of action; quinazolinones may target additional fungal enzymes beyond ergosterol biosynthesis .
  • Spectrum of Activity : Fluquinconazole (6-fluoro derivative) exhibits broader activity against soil-borne pathogens due to enhanced stability and systemic mobility .

Environmental and Toxicological Profiles

Parameter Triadimefon 3-Methyl Analog Quinconazole
Environmental Fate Moderate persistence (DT₅₀ ~30 days) Rapid degradation High persistence (DT₅₀ >60 days)
Toxicity (LD₅₀) 363 mg/kg (rat, oral) Not reported 1,250 mg/kg (rat, oral)

Insights :

  • Triadimefon’s chlorine substituent contributes to moderate environmental persistence, whereas the methyl analog degrades rapidly .
  • Quinconazole’s lower acute toxicity (higher LD₅₀) may reflect reduced bioavailability due to poor solubility .

Biological Activity

3-(1H-1,2,4-Triazol-1-yl)-2-butanone is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a triazole ring, which is known for its ability to form strong interactions with biological macromolecules. The synthesis typically involves the reaction of 1H-1,2,4-triazole with suitable butanone derivatives, often employing methods such as Michael addition under basic conditions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzymatic functions and can lead to therapeutic effects.
  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial and fungal strains .

Antifungal Activity

This compound exhibits notable antifungal properties. Studies have demonstrated its effectiveness against pathogens such as Candida albicans, with minimal inhibitory concentration (MIC) values comparable to or better than established antifungal agents like fluconazole. The antifungal activity is believed to be linked to the compound's ability to interfere with ergosterol biosynthesis in fungal cells .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. In vitro studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values suggesting a strong potential for development into a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds is crucial for understanding their biological efficacy. Variations in substituents on the triazole ring can significantly affect their activity profiles:

CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntifungal0.0156
Triazole derivative AAntibacterial0.125
Triazole derivative BAntifungal0.5

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antifungal Study : A comparative study showed that a derivative of the compound exhibited antifungal activity against multiple strains of Candida, outperforming fluconazole in terms of potency .
  • Antibacterial Research : Another study focused on the antibacterial efficacy of triazole derivatives against drug-resistant strains of bacteria. The results indicated that certain modifications could enhance antibacterial activity significantly .

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